N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a combination of isoxazole and benzo[d][1,3]dioxole moieties. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions, known for its wide range of biological activities . The benzo[d][1,3]dioxole ring system is a common structural motif in various natural products and pharmaceuticals, contributing to the compound’s potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The benzo[d][1,3]dioxole moiety can be introduced through various coupling reactions, such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous due to its regiospecificity and shorter reaction times compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity . The benzo[d][1,3]dioxole moiety may enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Benzo[d][1,3]dioxole derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Uniqueness
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of the isoxazole and benzo[d][1,3]dioxole moieties, which confer a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c19-13-4-1-11(2-5-13)16-8-14(21-25-16)9-20-18(22)12-3-6-15-17(7-12)24-10-23-15/h1-8H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPCAIYDDVNSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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